

Technical Guide: (S,R,S)-Ahpc-peg2-nhs Ester for PROTAC Development

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Compound of Interest		
Compound Name:	(S,R,S)-Ahpc-peg2-nhs ester	
Cat. No.:	B15541093	Get Quote

This technical guide provides an in-depth overview of **(S,R,S)-Ahpc-peg2-nhs ester**, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). It is intended for researchers, scientists, and professionals in the field of drug discovery and development. This document covers commercial sources, key technical data, experimental protocols for its application, and conceptual workflows.

Introduction to (S,R,S)-Ahpc-peg2-nhs Ester

(S,R,S)-Ahpc-peg2-nhs ester is a heterobifunctional chemical linker used extensively in the synthesis of PROTACs.[1][2][3] PROTACs are novel therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. This specific linker contains two key components:

- A von Hippel-Lindau (VHL) E3 Ligase Ligand (Ahpc): This portion of the molecule is designed to recruit the VHL E3 ubiquitin ligase complex.[1]
- A PEGylated Linker with an NHS Ester: A polyethylene glycol (PEG2) spacer enhances
 aqueous solubility and provides appropriate distancing, terminating in an Nhydroxysuccinimide (NHS) ester.[1][2][3] The NHS ester is a reactive group that readily forms
 stable amide bonds with primary amines on a target protein ligand.[1][2][3]

By conjugating this linker to a ligand that binds a specific protein of interest, researchers can create a PROTAC that brings the target protein into close proximity with the VHL E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.



Commercial Suppliers and Technical Data

Several commercial suppliers offer **(S,R,S)-Ahpc-peg2-nhs ester**. The following table summarizes the technical data provided by these vendors. It is important to note that specifications may vary by lot and supplier, and it is recommended to consult the certificate of analysis for the most accurate information.

Supplier	Catalog Number	Molecular Formula	Molecular Weight (g/mol)	Purity	CAS Number	Storage Temp.
BroadPhar m	BP-25121	C34H45N5 O10S	715.8	>98%	2757045- 58-0	-20°C
AxisPharm	AP13391	C34H45N5 O10S	715.81	Not Specified	2757045- 58-0	-20°C
MedChem Express	HY-130545	C34H45N5 O10S	715.81	Not Specified	2757045- 58-0	-20°C
Glyco MindSynth	GMS- BP25121	C34H45N5 O10S	715.8	95-98%	2757045- 58-0	-20°C
CORTEX BIOCHEM	Not Specified	Not Specified	Not Specified	Not Specified	Not Specified	Not Specified

Experimental Protocols

While specific protocols for individual PROTAC syntheses will vary depending on the nature of the target protein ligand, the following section outlines a general methodology for the conjugation of **(S,R,S)-Ahpc-peg2-nhs ester** to a primary amine-containing molecule.

General Principle of NHS Ester Conjugation

The core of the conjugation reaction is the nucleophilic attack of a primary amine on the NHS ester, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. This reaction is pH-dependent, with optimal conditions typically between pH 7.2 and 8.5.[4] At lower pH, the amine is protonated and less reactive, while at higher pH, the NHS ester is prone to hydrolysis.[4][5]



Figure 1. General reaction scheme for the conjugation of an NHS ester with a primary amine.

Materials and Reagents

- (S,R,S)-Ahpc-peg2-nhs ester
- · Amine-containing target protein ligand
- Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4, 0.1 M sodium bicarbonate buffer pH 8.3, or 50 mM sodium borate buffer pH 8.5. Avoid buffers containing primary amines like Tris.[4]
- Quenching reagent (optional): 1 M Tris-HCl or 1 M Glycine, pH 7.4
- Purification system: HPLC, gel filtration, or other suitable chromatography system.

Step-by-Step Conjugation Protocol

- Preparation of Reagents:
 - Prepare a stock solution of the amine-containing target ligand in the chosen reaction buffer.
 - Just before use, prepare a stock solution of (S,R,S)-Ahpc-peg2-nhs ester in anhydrous DMF or DMSO.[5][6] A typical concentration is 10 mM.
- Conjugation Reaction:
 - In a reaction vessel, combine the target ligand solution with the (S,R,S)-Ahpc-peg2-nhs
 ester stock solution. A molar excess of the NHS ester (typically 5-15 fold) is often used to
 ensure complete conjugation of the ligand.[6]
 - The final concentration of organic solvent (DMF or DMSO) in the reaction mixture should be kept low, typically under 10%, to avoid denaturation if the ligand is a biomolecule.



- Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.[4][6]
 Protect from light if any components are light-sensitive.
- Quenching the Reaction (Optional):
 - To stop the reaction, a quenching reagent with a primary amine, such as Tris or glycine, can be added to consume any unreacted NHS ester.[4] Incubate for an additional 15-30 minutes at room temperature.

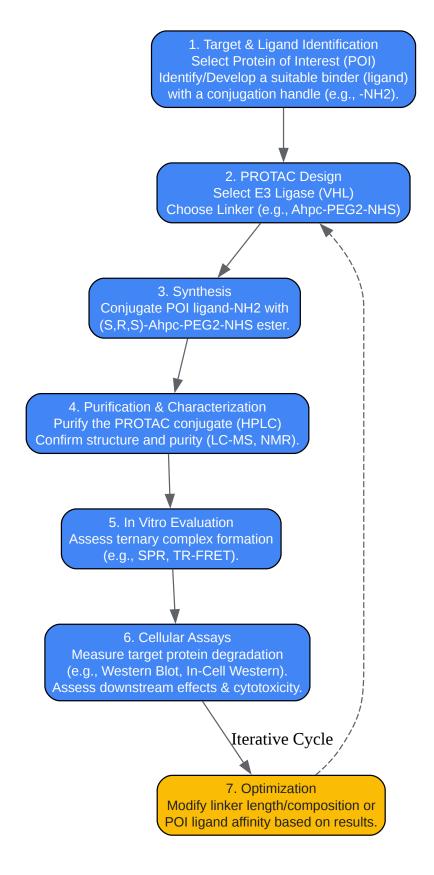
Purification:

- The final PROTAC conjugate should be purified from excess reagents and byproducts.
 Reverse-phase HPLC is a common and effective method for this purpose. Gel filtration can also be used to separate the conjugate from smaller molecules. [5]
- · Analysis and Storage:
 - Confirm the identity and purity of the final PROTAC using analytical techniques such as LC-MS and NMR.
 - Store the purified PROTAC under appropriate conditions, typically dissolved in a suitable solvent at -20°C or -80°C.

PROTAC Development Workflow

The development of a novel PROTAC is a multi-step process that involves careful design, synthesis, and biological evaluation. **(S,R,S)-Ahpc-peg2-nhs ester** serves as a critical component in the synthesis stage of this workflow.





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Figure 2. A logical workflow for the development and optimization of a VHL-recruiting PROTAC.

This workflow highlights the iterative nature of PROTAC development. The properties of the linker, such as its length and composition, are critical for the formation of a stable and productive ternary complex (Target Protein : PROTAC : E3 Ligase) and can be systematically varied to optimize degradation efficiency.

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